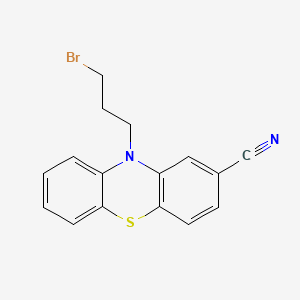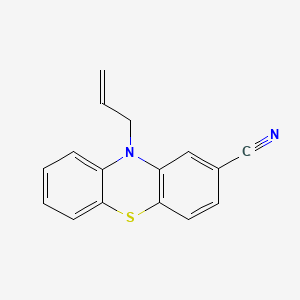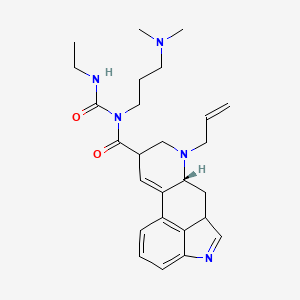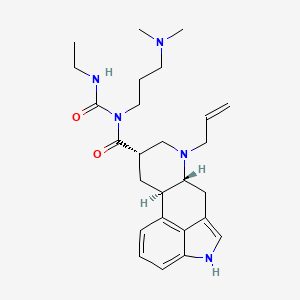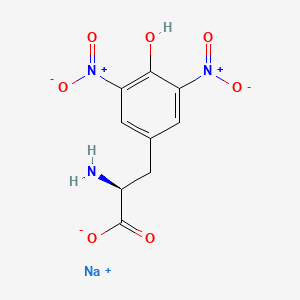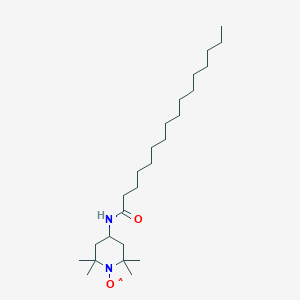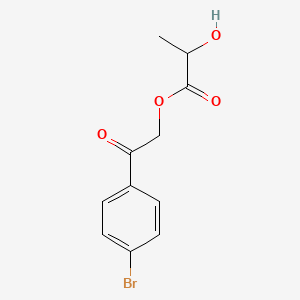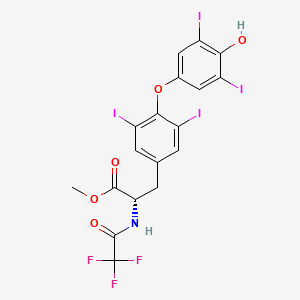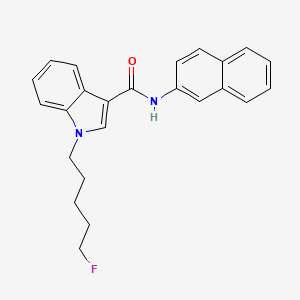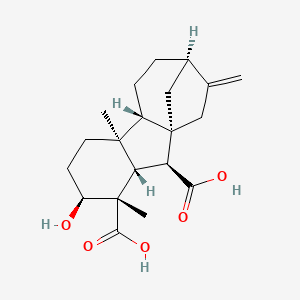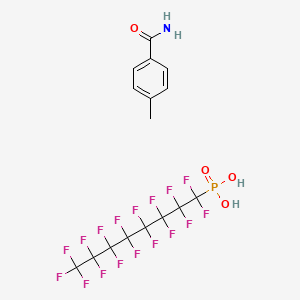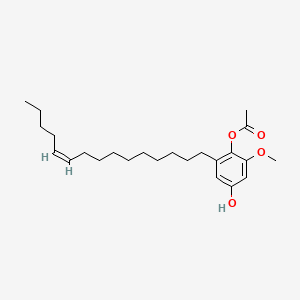![molecular formula C38H51N5O8S B566089 N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine CAS No. 1093740-20-5](/img/structure/B566089.png)
N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, naphthalenes, and dioxobutyl groups. Its unique configuration makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include strong acids, bases, and organic solvents. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds include those with analogous functional groups or structural motifs. Examples are:
- **N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-lysine
- **N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-arginine
These compounds share similar chemical properties but differ in their specific biological activities and applications .
Properties
IUPAC Name |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N5O8S/c1-22-23(2)33(24(3)29-21-38(7,8)50-32(22)29)52(48,49)43-36(39)40-17-11-14-30(35(46)47)41-34(45)28(20-31(44)42-51-37(4,5)6)19-25-15-16-26-12-9-10-13-27(26)18-25/h9-10,12-13,15-16,18,28,30H,11,14,17,19-21H2,1-8H3,(H,41,45)(H,42,44)(H,46,47)(H3,39,40,43)/t28-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEPVDIATQVCHC-DGPALRBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)C(CC3=CC4=CC=CC=C4C=C3)CC(=O)NOC(C)(C)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)[C@H](CC3=CC4=CC=CC=C4C=C3)CC(=O)NOC(C)(C)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N5O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
